molecular formula C27H24N4O2 B2912589 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 1251678-63-3

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide

Cat. No.: B2912589
CAS No.: 1251678-63-3
M. Wt: 436.515
InChI Key: BLIXUWKUMOMDJS-UHFFFAOYSA-N
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Description

The compound 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide (hereafter referred to as the target compound) is a benzimidazole-acetamide derivative characterized by:

  • A 3-methoxyphenyl group attached to the acetamide moiety.
  • A 5-methylbenzimidazole ring linked to the phenyl group via a secondary amine.

Benzimidazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The target compound’s structure combines a methoxy-substituted aromatic ring with a methylated benzimidazole core, which may enhance metabolic stability and receptor-binding affinity compared to simpler analogues.

Properties

CAS No.

1251678-63-3

Molecular Formula

C27H24N4O2

Molecular Weight

436.515

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32)

InChI Key

BLIXUWKUMOMDJS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitutions on the Benzimidazole Core

5-Methyl vs. 5-Methoxy Substitution
  • The trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may alter binding kinetics compared to the target compound’s 3-methoxyphenyl group.
Thioether vs. Acetamide Linkages
  • 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (): Features a thioether linkage between benzimidazole and acetamide, which may enhance oxidative stability but reduce flexibility compared to the target compound’s direct acetamide bond. The 4-sulfamoylphenyl group introduces polar sulfonamide functionality, contrasting with the target’s non-polar 3-methoxyphenyl group .

Substituent Effects on Pharmacological Activity

Methoxy vs. Nitro Groups
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ():
    • Substitutes the methoxy group with dichlorophenyl , increasing hydrophobicity and steric hindrance. Such halogenated analogues often exhibit enhanced antimicrobial activity due to improved membrane interaction .
  • 2-[(5-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide ():
    • Incorporates a nitrobenzothiazole group, which is strongly electron-withdrawing. This substitution may shift activity toward targets requiring redox interactions, such as antiparasitic agents .

Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C23H21N3O2 379.44 5-methylbenzimidazole, 3-methoxyphenyl High lipophilicity, moderate polarity
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide C17H14F3N3O2S 381.37 5-methoxybenzimidazole, trifluoromethyl Enhanced electron-withdrawing effects
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide C15H14N4O3S2 362.42 Thioether linkage, sulfamoylphenyl High polarity, potential diuretic activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide C19H17Cl2N3O2 406.26 Dichlorophenyl, pyrazolyl Antimicrobial, crystalline stability

Biological Activity

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The structural modifications on the benzimidazole core significantly influence their pharmacological profiles.

Structure-Activity Relationship (SAR)

The compound , “2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide,” features a benzimidazole moiety that is often associated with notable biological activities. Key factors that influence the biological activity of benzimidazole derivatives include:

  • Substituents on the Benzimidazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.
  • Lipophilicity : Increased lipophilicity generally correlates with better membrane permeability and bioavailability.
  • Configuration : The spatial arrangement of substituents affects binding affinity to biological targets.

Anticancer Activity

Numerous studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For example:

  • In vitro Studies : Compounds similar to the one have shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells. One study reported that certain substituted benzimidazoles had IC50 values ranging from 16.38 μM to over 100 μM against MDA-MB-231 cells, indicating potent antiproliferative effects .

Antifungal and Antibacterial Properties

Benzimidazole derivatives have also been evaluated for their antifungal and antibacterial activities:

  • Antifungal Activity : Compounds have shown moderate antifungal effects against strains like Candida albicans and Aspergillus niger, with MIC values ranging from 64 μg/mL to 512 μg/mL .
  • Antibacterial Activity : Some derivatives demonstrated significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in treating bacterial infections .

The mechanisms through which benzimidazole derivatives exert their biological effects include:

  • Induction of Apoptosis : Many benzimidazoles induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .
  • Cell Cycle Arrest : Some compounds cause cell cycle arrest at various phases, leading to inhibition of cell proliferation .

Case Studies

  • Study on Antiproliferative Effects : A study investigated a series of benzimidazole derivatives, revealing that modifications at the N-position significantly enhanced anticancer activity, particularly against breast cancer cell lines .
  • Antifungal Evaluation : Another set of experiments assessed the antifungal properties of several benzimidazole derivatives against common fungal pathogens, establishing a correlation between structural features and bioactivity .

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